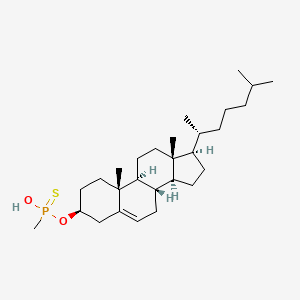
rac N-(Acetyl-d3) Ephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N-(Acetyl-d3) Ephedrine: is a labeled acetylated derivative of the alpha and beta-adrenergic agonist ephedrine. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac N-(Acetyl-d3) Ephedrine involves the acetylation of ephedrine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: rac N-(Acetyl-d3) Ephedrine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac N-(Acetyl-d3) Ephedrine is widely used in scientific research, including:
Chemistry: Used as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the metabolic pathways of ephedrine and its derivatives.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
rac N-(Acetyl-d3) Ephedrine exerts its effects by acting as an alpha and beta-adrenergic agonist. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased activity at adrenergic receptors. This results in various physiological effects such as increased heart rate, bronchodilation, and vasoconstriction .
Comparaison Avec Des Composés Similaires
Ephedrine: The parent compound of rac N-(Acetyl-d3) Ephedrine, used as a bronchodilator and stimulant.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.
Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-GURFDWSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)


